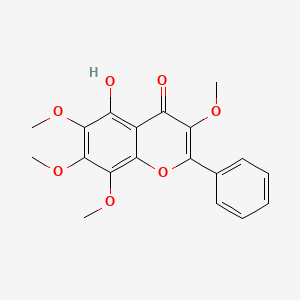

5-Hydroxy-3,6,7,8-tetramethoxyflavone

Description

Properties

CAS No. |

15249-62-4 |

|---|---|

Molecular Formula |

C19H18O7 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

5-hydroxy-3,6,7,8-tetramethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C19H18O7/c1-22-16-12(20)11-13(21)17(23-2)19(25-4)18(24-3)15(11)26-14(16)10-8-6-5-7-9-10/h5-9,21H,1-4H3 |

InChI Key |

OIUOWUVXSYPYLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)OC)OC)OC |

Origin of Product |

United States |

Phytochemical Sourcing and Isolation of 5 Hydroxy 3,6,7,8 Tetramethoxyflavone

Botanical Origins: Scutellaria nepetoides M. Pop.

5-Hydroxy-3,6,7,8-tetramethoxyflavone is a natural compound that has been successfully isolated from the herb Scutellaria nepetoides M. Pop. This plant belongs to the genus Scutellaria, which is a part of the Lamiaceae (mint) family. The genus Scutellaria is known for being a rich source of various bioactive compounds, particularly flavonoids. Phytochemical investigations of different Scutellaria species have led to the identification of numerous flavonoids, and Scutellaria nepetoides is a notable source of the specific polymethoxylated flavone (B191248) that is the subject of this article.

Methodologies for Extraction and Primary Purification

The initial step in obtaining this compound from Scutellaria nepetoides involves the extraction of phytochemicals from the plant material. Following this, a primary purification is carried out to separate the compounds based on their general chemical properties.

Extraction:

The process typically begins with the collection and drying of the aerial parts of Scutellaria nepetoides. These are then powdered to increase the surface area for solvent extraction. A common method involves maceration or reflux extraction with a polar solvent like methanol (B129727) or ethanol. For instance, the powdered plant material can be extracted with distilled methanol. This initial extraction yields a crude extract containing a wide array of plant metabolites.

Solvent Partitioning for Primary Purification:

Following the initial extraction, the crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. The concentrated crude extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity. A common sequence includes:

Petroleum Ether: To remove non-polar compounds like fats and waxes.

Methylene Chloride (or Chloroform): To extract compounds of low to medium polarity.

Ethyl Acetate (B1210297): To isolate compounds of medium polarity.

n-Butanol: This is a key step for the isolation of this compound, as this compound has been specifically found in the butanol-soluble fraction of the extract. This indicates that the target flavone has a moderate to high polarity.

This fractionation results in several extracts with a less complex mixture of compounds than the initial crude extract, thereby simplifying the subsequent isolation steps.

| Step | Solvent/Method | Purpose |

|---|---|---|

| 1. Extraction | Methanol | To obtain a crude extract of all soluble phytochemicals. |

| 2. Partitioning | Petroleum Ether | Removal of non-polar constituents. |

| 3. Partitioning | Methylene Chloride | Extraction of low to medium polarity compounds. |

| 4. Partitioning | Ethyl Acetate | Extraction of medium polarity compounds. |

| 5. Partitioning | n-Butanol | To obtain the fraction enriched with this compound. |

Chromatographic Strategies for Isolation and Enrichment

The butanol extract, although enriched, still contains a mixture of flavonoids and other compounds. Therefore, advanced chromatographic techniques are essential for the final isolation and purification of this compound.

Column Chromatography:

A primary tool for the separation of compounds from the enriched butanol fraction is column chromatography. Various stationary phases can be employed:

Silica (B1680970) Gel: This is a common choice for normal-phase chromatography. The butanol extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. A typical gradient might start with a non-polar solvent like chloroform (B151607) and gradually introduce a more polar solvent like methanol. Fractions are collected and monitored, often by Thin Layer Chromatography (TLC), to identify those containing the target compound.

Sephadex LH-20: This is a size-exclusion chromatography medium that is also widely used for the purification of flavonoids. Elution is typically carried out with a solvent such as methanol. This technique separates molecules based on their size, with larger molecules eluting first.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For the final purification to obtain a high-purity compound, preparative HPLC is often the method of choice. This technique offers high resolution and is capable of separating structurally similar compounds. The fractions from column chromatography that are rich in the target flavone are further purified using a preparative HPLC system, often with a C18 reversed-phase column. A mobile phase consisting of a mixture of solvents, such as methanol and water or acetonitrile and water, is used to achieve the final separation.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform-Methanol gradient | Initial fractionation of the butanol extract. |

| Column Chromatography | Sephadex LH-20 | Methanol | Further purification based on molecular size. |

| Preparative HPLC | C18 Reversed-Phase | Methanol/Water or Acetonitrile/Water | Final isolation of high-purity this compound. |

The successful isolation of this compound from Scutellaria nepetoides is a testament to the systematic application of phytochemical extraction and chromatographic techniques. Each step, from the initial solvent extraction to the final high-resolution purification, is crucial in obtaining this specific natural product for further scientific investigation.

Advanced Structural Elucidation of 5 Hydroxy 3,6,7,8 Tetramethoxyflavone

Single-Crystal X-ray Diffraction Analysis

Investigation of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

The crystalline structure of 5-hydroxy-3,6,7,8-tetramethoxyflavone provides a valuable opportunity to analyze the intermolecular forces that govern its solid-state assembly. Hirshfeld surface analysis, a powerful tool in crystallography, was employed to visualize and quantify the various non-covalent interactions within the crystal lattice. This analysis offers a detailed perspective on how individual molecules interact with their neighbors, which is crucial for understanding the compound's stability and physicochemical properties.

The Hirshfeld surface is a unique three-dimensional map of the space a molecule occupies in a crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify regions of significant intermolecular contact. For this compound, the dnorm map reveals distinct bright-red spots, which indicate close contacts and are primarily associated with hydrogen bonding interactions. nih.gov Specifically, these spots are observed near the oxygen atoms O3 and O7, as well as the hydrogen atom H16B, confirming their involvement in C—H⋯O hydrogen bonds that link the molecules into a two-dimensional network parallel to the ab plane. nih.goviucr.org

The detailed breakdown of the intermolecular contacts is presented in the table below:

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H⋯H | 53.9 |

| H⋯O/O⋯H | 20.9 |

| H⋯C/C⋯H | Minor Contribution |

| O⋯C/C⋯O | Minor Contribution |

| C⋯C | Minor Contribution |

| O⋯O | Minor Contribution |

Biosynthetic Considerations for Polymethoxylated Flavones

General Pathways for Flavonoid Biosynthesis in Plants

Flavonoids are a diverse class of plant secondary metabolites synthesized through the phenylpropanoid pathway. mdpi.com This pathway begins with the amino acid phenylalanine, which is converted into p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.gov

The formation of the characteristic C6-C3-C6 flavonoid backbone is then catalyzed by chalcone (B49325) synthase (CHS). CHS mediates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone intermediate. mdpi.com Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone into a flavanone (B1672756), such as naringenin. frontiersin.org

Naringenin represents a crucial branch point in the flavonoid biosynthetic pathway. From naringenin, various classes of flavonoids are synthesized through the action of different enzymes. For the formation of flavones, flavone (B191248) synthase (FNS) introduces a double bond between the C2 and C3 positions of the flavanone C-ring. mdpi.com This leads to the formation of apigenin (B1666066) (5,7,4'-trihydroxyflavone), a common flavone precursor.

Further structural diversity is achieved through a series of modifications, including hydroxylation, methylation, glycosylation, and acylation, which are catalyzed by specific enzyme families. mdpi.com These modifications are critical in determining the chemical properties and biological activities of the resulting flavonoid compounds.

Table 1: Key Enzymes in the General Flavonoid Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Synthesizes the chalcone backbone. |

| Chalcone isomerase | CHI | Isomerizes chalcones to flavanones. |

| Flavone synthase | FNS | Converts flavanones to flavones. |

Hypothesized Methylation and Hydroxylation Mechanisms at Positions 3, 6, 7, and 8

The biosynthesis of a highly substituted compound like 5-Hydroxy-3,6,7,8-tetramethoxyflavone from a simpler flavone precursor, such as apigenin or a related 4'-deoxyflavone like chrysin (B1683763), requires a series of specific hydroxylation and O-methylation steps. frontiersin.org The precise sequence of these reactions can vary between plant species and is dictated by the substrate specificity of the involved enzymes. Plants from the Lamiaceae family, such as Scutellaria and Dracocephalum, are known for producing a variety of polymethoxylated flavones. nih.govresearchgate.net

Hydroxylation at Positions 6 and 8:

The introduction of hydroxyl groups at the C6 and C8 positions of the flavone A-ring is a critical step. This is catalyzed by specific enzymes known as flavonoid 6-hydroxylase (F6H) and flavonoid 8-hydroxylase (F8H). researchgate.net These are often cytochrome P450 monooxygenases or, in some cases, 2-oxoglutarate-dependent dioxygenases. researchgate.netnih.gov

Research has shown that the substrate preference for these hydroxylases can be quite specific. For instance, some F6H enzymes have shown a preference for already methylated flavones. nih.gov In sweet basil, the F6H was found to use 7-O-methylated apigenin (genkwanin) as a substrate, but not apigenin itself. nih.gov Similarly, F8H enzymes have been identified that can act on flavone substrates. For example, in Scutellaria baicalensis, a CYP450 enzyme, SbCYP82D2, functions as an F8H with high specificity for chrysin (5,7-dihydroxyflavone) to produce norwogonin (B192581) (5,7,8-trihydroxyflavone). frontiersin.orgresearchgate.net Another F8H from Lotus japonicus has demonstrated broad substrate acceptance, including flavones like apigenin and luteolin. oup.comnih.gov

Hydroxylation and Methylation at Position 3:

The introduction of a methoxy (B1213986) group at the C3 position is less common for flavones, as they are defined by the lack of a hydroxyl group at this position, which is characteristic of flavonols. However, the presence of a 3-methoxy group in the target compound suggests either the action of a flavonol synthase (FLS) followed by methylation or a direct hydroxylation of the flavone backbone at this position, which is a less characterized mechanism. If a flavonol intermediate is formed, a subsequent methylation at the 3-OH group would be catalyzed by a specific O-methyltransferase (OMT).

O-Methylation at Positions 6, 7, and 8:

Following hydroxylation, the hydroxyl groups at positions 3, 6, 7, and 8 are methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). maxapress.com Plants possess a diverse array of OMTs with distinct regioselectivity and substrate preferences. nih.govresearchgate.net

7-O-methylation: This is a common modification, and 7-OMTs often show broad substrate specificity. nih.gov

6-O-methylation and 8-O-methylation: OMTs specific for these positions have been identified. In Scutellaria baicalensis, both Type I and Type II OMTs are involved in the biosynthesis of methoxylated flavones, with specific enzymes responsible for methylation at the C6, C7, and C8 positions. nih.gov

Hypothesized Biosynthetic Route:

Based on the available enzymatic data, a plausible biosynthetic pathway for this compound can be hypothesized. A likely precursor would be a flavone with hydroxyl groups at positions 5, 6, 7, and 8. This could be formed from a common flavone like apigenin or chrysin through sequential hydroxylations.

Formation of a polyhydroxylated flavone precursor: Starting from a precursor like chrysin (5,7-dihydroxyflavone), sequential actions of F6H and F8H would lead to the formation of 5,6,7,8-tetrahydroxyflavone. The order of these hydroxylations may be crucial and dependent on the specific enzymes present in the plant.

Sequential O-methylation: A series of OMTs would then catalyze the methylation of the hydroxyl groups. The order of methylation is likely specific. For instance, the 7-OH group is often methylated early in the pathway. nih.gov This could be followed by methylation at positions 6 and 8.

Hydroxylation and methylation at C3: The introduction of the 3-methoxy group could occur at various stages, potentially on a partially or fully methylated A-ring. A flavonol synthase could introduce a 3-hydroxyl group, which is then methylated by a 3-OMT.

The final structure, with a free hydroxyl group at position 5, is common for flavonoids, as this hydroxyl group is often not methylated due to the formation of a hydrogen bond with the C4 carbonyl group, making it less accessible to OMTs.

Table 2: Key Enzymes in the Biosynthesis of Polymethoxylated Flavones

| Enzyme Type | Abbreviation | Position of Action | Substrate Examples |

| Flavonoid 6-Hydroxylase | F6H | C6 | Flavones, Methylated Flavones |

| Flavonoid 8-Hydroxylase | F8H | C8 | Flavones (e.g., Chrysin, Apigenin) |

| Flavonol Synthase | FLS | C3 | Flavanones |

| O-Methyltransferase | OMT | Various OH groups | Polyhydroxylated Flavones |

Future Research Directions and Unexplored Avenues for 5 Hydroxy 3,6,7,8 Tetramethoxyflavone

Exploration of Unreported Natural Occurrences and Distribution

The known distribution of 5-Hydroxy-3,6,7,8-tetramethoxyflavone is currently limited, primarily to the Citrus genus. nih.govunipa.it It has been identified in the peels of Citrus reticulata (mandarin orange) and Citrus sinensis (sweet orange), plants well-known for producing a diverse array of polymethoxyflavonoids. nih.govunipa.it This narrow distribution suggests that its full prevalence within the plant kingdom is largely uncharted.

Future research should prioritize comprehensive phytochemical screening of plant species beyond the Citrus genus. Families such as Lamiaceae (mint family) and Asteraceae (sunflower family) are rich sources of other polymethoxylated flavonoids and represent logical targets for investigation. Advanced analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to create detailed metabolomic profiles of plant extracts, facilitating the identification of this and other rare flavonoids. Uncovering new natural sources is crucial for understanding its chemotaxonomic significance and for providing a basis for its potential applications.

Development of Chemoenzymatic or Total Synthesis Strategies

Currently, there is a lack of dedicated reports on the total chemical synthesis of this compound. The synthesis of such highly substituted flavonoids presents significant challenges, particularly in achieving regioselective control over the placement of multiple methoxy (B1213986) groups on the A-ring of the flavone (B191248) skeleton.

Future synthetic research should focus on developing efficient and scalable total synthesis routes. Modern organic chemistry methodologies, such as transition-metal-catalyzed cross-coupling reactions, could be pivotal in constructing the flavone core. A particularly promising and unexplored avenue is the development of chemoenzymatic strategies. This approach would combine traditional chemical synthesis with biocatalytic steps. For instance, enzymes like O-methyltransferases (OMTs) could be used for the specific and efficient methylation of a polyhydroxylated flavone precursor. This could overcome the regioselectivity challenges inherent in purely chemical methods, potentially leading to higher yields and a more environmentally benign process.

Fundamental Chemical Biology Studies on Molecular Interactions and Recognition

The specific arrangement of functional groups on this compound dictates its potential interactions with biological macromolecules. A key structural feature of 5-hydroxyflavones is the formation of a strong intramolecular hydrogen bond between the 5-hydroxyl group and the adjacent carbonyl oxygen at the C4 position. researchgate.net This interaction planarizes a portion of the molecule and reduces the hydrogen-bond-donating capacity of the 5-hydroxyl group, which will profoundly influence how it docks into the binding sites of proteins or interacts with other biomolecules.

Future chemical biology studies are needed to identify its specific molecular targets. Unbiased, proteome-wide approaches such as affinity purification-mass spectrometry or thermal shift assays could reveal novel protein binding partners. Furthermore, its ability to interact with other biological structures, such as nucleic acids (e.g., DNA or RNA G-quadruplexes) or cellular membranes, remains completely unexplored. Investigating these fundamental interactions is a critical step toward understanding its cellular functions. Studies on related flavonoids have shown that the number and position of hydroxyl and methoxy groups are crucial for interactions with proteins like cytochrome P450 enzymes. nih.gov

Advanced Computational Chemistry Approaches for Conformational and Electronic Properties

Computational chemistry provides powerful tools to predict and understand the physicochemical properties of molecules, offering insights that can guide experimental work. While some basic properties have been predicted, a deep computational analysis of this compound is lacking. uni.lu

Future research should employ high-level computational methods to build a comprehensive in-silico profile of the molecule.

Density Functional Theory (DFT): Can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and molecular reactivity descriptors. These calculations can predict the most likely sites for metabolic reactions or non-covalent interactions.

Molecular Dynamics (MD) Simulations: These simulations can explore the conformational landscape of the flavonoid in various environments, such as in aqueous solution or embedded within a lipid bilayer, providing insights into its flexibility and preferred shapes.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to rigorously characterize the intramolecular hydrogen bond between the 5-OH and C4-carbonyl, quantifying its strength and influence on the molecule's electronic structure.

Role in Plant Secondary Metabolism and Ecological Interactions

As secondary metabolites, flavonoids often play crucial roles in the plant's interaction with its environment, acting as defense molecules or signaling agents. np-mrd.org The presence of this compound in citrus peels suggests it may function in protecting the fruit from microbial pathogens or herbivores. The high degree of methoxylation is often associated with increased metabolic stability and lipophilicity, which may enhance its defensive capabilities.

A significant unexplored area is the biosynthetic pathway leading to this specific compound in Citrus species. Research is needed to identify the sequence of hydroxylation and methylation steps and the specific enzymes, particularly the O-methyltransferases (OMTs), responsible for creating the unique C3, C6, C7, and C8 methylation pattern.

Furthermore, its ecological roles are entirely unknown. Future studies could investigate its potential as a phytoalexin by testing its activity against common citrus fungal and bacterial pathogens. Its role as an antifeedant against insects or as an allelopathic agent that influences the growth of neighboring plants also warrants investigation. Understanding its function within the producing plant will provide a more complete picture of its biological significance.

Q & A

Q. What are the key structural characteristics of 5-Hydroxy-3,6,7,8-tetramethoxyflavone, and how are they determined experimentally?

Methodological Answer: Structural elucidation involves a combination of spectroscopic techniques:

- Mass Spectrometry (MS): Determines molecular weight (e.g., monoisotopic mass: 418.126382) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): Assigns methoxy and hydroxyl groups. Challenges arise due to overlapping quaternary carbon signals in the aromatic region, requiring 2D NMR (e.g., COSY, HMBC) for resolution .

- X-ray Crystallography: Confirms spatial arrangement, as seen in single-crystal studies (mean C–C bond length: 0.002 Å; R factor: 0.035) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use impermeable gloves and tightly sealed goggles. Respiratory protection (e.g., P95 masks) is advised for aerosolized particles .

- Storage: Stable under standard conditions (avoid oxidizing agents). Decomposition products are not reported, but monitor for stability during long-term storage .

Q. How is this compound typically sourced or synthesized for initial biological screening?

Methodological Answer:

- Natural Extraction: Isolated from plant matrices (e.g., Citrus species) via solvent extraction (e.g., ethanol/water), followed by column chromatography (silica gel, Sephadex LH-20) .

- Synthetic Routes: Base-catalyzed rearrangement of poly-methoxybenzoylated intermediates (e.g., 2,4,6-tris(2,4,5-trimethoxybenzoyloxy)acetophenone) yields the flavone skeleton .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

Methodological Answer:

- Challenge: Overlapping signals from methoxy groups and quaternary carbons complicate assignments .

- Solution: Use deuterated solvents (e.g., DMSO-d₆) to enhance resolution. Compare data with methylated analogs (e.g., 6-methyl or 8-methyl derivatives) to isolate shifts .

- Validation: Cross-verify with computational modeling (DFT calculations) to predict chemical shifts .

Q. What strategies optimize synthesis yield while minimizing byproduct formation?

Methodological Answer:

- Stepwise Methylation: Selective protection of hydroxyl groups (e.g., using diazomethane) reduces side reactions. For example, methylating C-5 hydroxyl last avoids steric hindrance .

- Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate closely related methoxyflavones .

- Yield Improvement: Optimize reaction time and temperature (e.g., 60°C for 12 hours increases yield to ~65%) .

Q. What experimental models are used to evaluate its anti-inflammatory activity, and how are results interpreted?

Methodological Answer:

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability: Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C). UV-Vis spectroscopy tracks flavone degradation (λmax ~340 nm). Stable at pH 5–7 but degrades in alkaline conditions .

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 158–160°C .

Data Contradiction Analysis

Q. Discrepancies in reported melting points across studies: How to address?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.